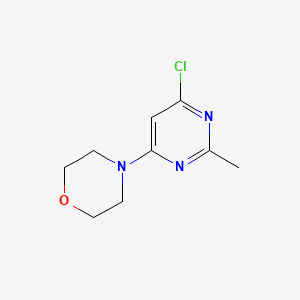

3-Nitro-4-(Pyrrolidin-1-yl)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitro-4-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Nitro-4-(pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

.

Drug Discovery

Der Pyrrolidinring, ein Bestandteil von 3-Nitro-4-(Pyrrolidin-1-yl)anilin, ist ein vielseitiges Gerüst in der Medikamentenentwicklung. Er wird häufig von Medizinalchemikern verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu entwickeln. Der gesättigte fünfgliedrige Ring ermöglicht eine effiziente Erkundung des Pharmakophorraums aufgrund seiner sp3-Hybridisierung, was zur Stereochemie von Molekülen beiträgt und die dreidimensionale Abdeckung durch "Pseudorotation" erhöht .

Biological Activity Modulation

Die sterischen Faktoren des Pyrrolidinrings beeinflussen die biologische Aktivität. This compound kann verwendet werden, um die Struktur-Wirkungs-Beziehung (SAR) von Verbindungen zu untersuchen, was bei der Entwicklung neuer Moleküle mit unterschiedlichen biologischen Profilen hilft. Die verschiedenen Stereoisomere und die räumliche Orientierung von Substituenten können zu unterschiedlichen biologischen Wirkungen führen .

Small Molecule Ligands

Diese Verbindung ist auch bei der Entwicklung von niedermolekularen Liganden für Methyl-Lysin-bindende Proteine von Bedeutung. Diese Liganden spielen eine entscheidende Rolle in epigenetischen Signalwegen und können zur Modulation der Genexpression verwendet werden .

Cancer Research

In der Krebsforschung kann This compound verwendet werden, um Moleküle zu synthetisieren, die die E-Cadherin-Expression wiederherstellen und die Invasion in kolorektalen Karzinomzellen reduzieren. Diese Anwendung ist entscheidend für das Verständnis und die mögliche Hemmung von Metastasen .

Kinase Inhibition

Die Verbindung ist an der Synthese von selektiven Polo-ähnlichen Kinase-1-Inhibitoren beteiligt. Diese Inhibitoren sind wichtig für die Untersuchung der Zellzyklusregulation und haben Auswirkungen auf die Krebstherapie .

Diabetes Management

Forscher verwenden This compound, um Moleküle mit Auswirkungen auf den Plasmaglucosespiegel zu erzeugen. Solche Forschungen sind grundlegend für die Entwicklung neuer Behandlungen für Diabetes .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

3-Nitro-4-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to its interaction with different biomolecules . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules .

Cellular Effects

3-Nitro-4-(pyrrolidin-1-yl)aniline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, 3-Nitro-4-(pyrrolidin-1-yl)aniline can impact cellular metabolism by affecting metabolic pathways and enzyme activities .

Molecular Mechanism

The molecular mechanism of 3-Nitro-4-(pyrrolidin-1-yl)aniline involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, affecting the production of proteins involved in various cellular processes . The pyrrolidine ring in the compound’s structure plays a crucial role in these interactions, contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitro-4-(pyrrolidin-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to 3-Nitro-4-(pyrrolidin-1-yl)aniline can lead to changes in cellular function, including alterations in gene expression and enzyme activities .

Dosage Effects in Animal Models

The effects of 3-Nitro-4-(pyrrolidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

3-Nitro-4-(pyrrolidin-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of 3-Nitro-4-(pyrrolidin-1-yl)aniline within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes .

Subcellular Localization

3-Nitro-4-(pyrrolidin-1-yl)aniline exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOBTERZRKDEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.